4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

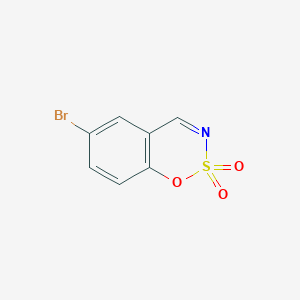

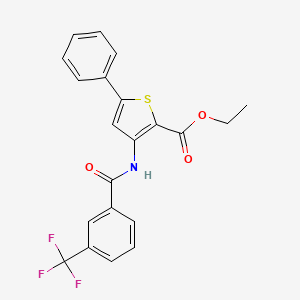

The compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyridine rings, the introduction of the ethylthio group, and finally the coupling with benzamide. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, thiazole, and pyridine functional groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the pyridine and thiazole rings, as well as the carbonyl group in the benzamide portion. These sites could potentially act as nucleophiles or electrophiles in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Novel Mycobacterium tuberculosis GyrB Inhibitors

A series of compounds designed through molecular hybridization, including analogs related to the structure of interest, demonstrated promising activity against Mycobacterium tuberculosis GyrB ATPase. These compounds, evaluated for their antituberculosis activity and cytotoxicity, showed significant inhibitory effects, highlighting their potential as novel antituberculosis agents (V. U. Jeankumar et al., 2013).

Heterocyclic Synthesis for Biological Applications

Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles led to the creation of a range of heterocyclic compounds. These developments are crucial for expanding the library of biologically significant chemical entities, showing the versatility of thiazole derivatives in creating compounds with potential biological applications (R. Mohareb et al., 2004).

Anticancer Activity of Co(II) Complexes

The synthesis and evaluation of Co(II) complexes with thiazole derivatives have shown promising fluorescence properties and anticancer activity. These studies suggest potential therapeutic applications of such complexes, particularly in targeting cancer cells, which could pave the way for new cancer treatments (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Antibacterial Agents from Thiazolepyridine Conjugates

Novel thiazolepyridine derived heterocyclic hybrids have been synthesized and evaluated for their antibacterial activity. These compounds, synthesized through a sustainable and economical protocol, demonstrated moderate bacterial growth inhibition, indicating their potential as lead-like antibacterial agents (Chepyala Karuna et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of the compound “4-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide” are currently unknown. This compound is a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , which is used as a pharmaceutical intermediate . The specific targets and their roles in biological systems are yet to be identified.

Mode of Action

As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may interact with its targets in a similar manner.

Biochemical Pathways

Given its structural similarity to 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it might affect similar pathways. The downstream effects of these pathways are yet to be elucidated.

Result of Action

As a derivative of 4-PYRIDIN-3-YL-THIAZOL-2-YLAMINE , it may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-2-22-14-7-5-12(6-8-14)16(21)20-17-19-15(11-23-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJJWFBYFNJQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)

![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)